molecular formula C41H61FN4O4 B13445344 [3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate

[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate

Cat. No.: B13445344
M. Wt: 692.9 g/mol
InChI Key: DAPAWMLLUHGJNN-UHFFFAOYSA-N
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Description

[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate is a complex organic compound that features multiple functional groups, including a benzoxazole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate typically involves multi-step organic synthesis. The process may start with the preparation of the benzoxazole ring, followed by the introduction of the piperidine ring through nucleophilic substitution. The pyrimidine ring can be synthesized via cyclization reactions. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzoxazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound may serve as a probe to study the interactions of its functional groups with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound could have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    [3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate: This compound is unique due to its specific combination of functional groups and ring structures.

    Other Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring with different modifications.

Properties

Molecular Formula

C41H61FN4O4

Molecular Weight

692.9 g/mol

IUPAC Name

[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate

InChI

InChI=1S/C41H61FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-38(47)49-36-19-18-26-46-40(36)43-31(2)34(41(46)48)25-29-45-27-23-32(24-28-45)39-35-22-21-33(42)30-37(35)50-44-39/h21-22,30,32,36H,3-20,23-29H2,1-2H3

InChI Key

DAPAWMLLUHGJNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C

Origin of Product

United States

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